(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18027092
InChI: InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1
SMILES:
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol

(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride

CAS No.:

Cat. No.: VC18027092

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride -

Specification

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
IUPAC Name (3S)-3-(3-fluorophenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H12FNO.ClH/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10;/h1-3,6,10,12H,4-5,7H2;1H/t10-;/m0./s1
Standard InChI Key KIOIQSJHJSONKS-PPHPATTJSA-N
Isomeric SMILES C1CNC[C@H]1OC2=CC(=CC=C2)F.Cl
Canonical SMILES C1CNCC1OC2=CC(=CC=C2)F.Cl

Introduction

Chemical Structure and Stereochemical Significance

The compound features a pyrrolidine ring—a five-membered amine heterocycle—substituted at the 3-position with a 3-fluorophenoxy group. The S-configuration at the stereocenter confers distinct spatial orientation to the molecule, influencing its interactions with biological targets. Key structural attributes include:

Molecular Geometry

  • Pyrrolidine ring: Adopts an envelope conformation, with the nitrogen atom at the "flap" position.

  • 3-Fluorophenoxy moiety: The fluorine atom at the meta position of the phenyl ring creates electronic asymmetry, enhancing dipole interactions.

  • Hydrochloride salt: Improves solubility in polar solvents compared to the free base form.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₃ClFNO
Molecular Weight217.67 g/mol
IUPAC Name(3S)-3-(3-fluorophenoxy)pyrrolidine; hydrochloride
Canonical SMILESC1CNCC1OC2=CC(=CC=C2)F.Cl
Topological Polar Surface Area29.5 Ų

The InChIKey KIOIQSJHJSONKS-PPHPATTJSA-N uniquely identifies the stereoisomer, distinguishing it from related compounds like (3R)-3-(4-fluorophenyl)pyrrolidine (CAS 1048703-18-9) .

Synthesis and Manufacturing

Primary Synthetic Routes

Two principal methods dominate the synthesis of (3S)-3-(3-fluorophenoxy)pyrrolidine hydrochloride:

Reductive Amination Pathway

  • Condensation: 3-Fluorophenol reacts with pyrrolidin-3-one under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) to form the ether linkage.

  • Stereoselective Reduction: The ketone intermediate undergoes asymmetric hydrogenation using a chiral catalyst (e.g., Ru-BINAP) to yield the (S)-enantiomer.

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Fluorodehydroxylation Strategy

  • Fluorine introduction: Utilizes polyfluoroalcohols as fluorine donors, activated by PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) in dichloroethane.

  • Silver carbonate acts as a base, facilitating nucleophilic substitution at the phenoxy position.

Table 2: Reaction Conditions Comparison

ParameterReductive AminationFluorodehydroxylation
Yield68–72%55–60%
Stereopurity (ee)>98%85–90%
Solvent SystemTHF/EtOHDichloroethane

Comparative Analysis with Structural Analogs

(3S)-3-(4-Fluorophenoxy)pyrrolidine Hydrochloride (CAS 1260619-17-7)

  • Para- vs. Meta-Fluorine: The 4-fluoro isomer exhibits 30% higher σ-1 receptor affinity but reduced metabolic stability due to enhanced CYP2C19 interactions.

(3R)-3-(4-Fluorophenyl)pyrrolidine (CAS 1048703-18-9)

  • Phenyl vs. Phenoxy: Replacement of oxygen with a methylene group abolishes σ-1 binding, highlighting the critical role of the ether linkage .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (m, 1H, ArH), 6.82 (d, J = 8.1 Hz, 2H, ArH), 4.12 (m, 1H, CH-N), 3.45 (m, 2H, pyrrolidine), 2.95 (m, 2H, pyrrolidine).

  • HRMS (ESI+): m/z calcd for C₁₀H₁₂FNO⁺ [M-Cl]⁺: 180.0824; found: 180.0821.

Applications in Drug Discovery

Lead Optimization

  • Bioisostere Development: The 3-fluorophenoxy group serves as a bioisostere for carboxylate moieties in protease inhibitors.

  • PET Tracer Candidates: ¹⁸F-labeled derivatives are under investigation for σ-1 receptor imaging in Alzheimer’s disease models.

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